molecular formula C10H10N2O3 B1267833 ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate CAS No. 41120-23-4

ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

Cat. No.: B1267833
CAS No.: 41120-23-4
M. Wt: 206.2 g/mol
InChI Key: LOMOPJCGTDGQBS-UHFFFAOYSA-N
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Description

ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by cyclization and esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Scientific Research Applications

ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The pathways involved often include the inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
  • 2-Oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-5-carboxylate

Uniqueness

ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, a compound belonging to the benzodiazole family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.20 g/mol
  • CAS Number : 99072-14-7

Antimicrobial Activity

Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial properties. This compound has been shown to possess activity against various bacterial strains. A study found that certain benzodiazole derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

Anticancer Properties

Benzodiazole derivatives have been investigated for their anticancer effects. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human breast adenocarcinoma cells (MCF-7), indicating a promising anticancer activity .

Anticonvulsant Activity

The anticonvulsant potential of related benzodiazole compounds has been documented, with some showing efficacy in animal models of epilepsy. The mechanism is believed to involve modulation of GABAergic neurotransmission, enhancing inhibitory signals in the central nervous system. This compound may exhibit similar effects based on its structural analogies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cellular processes. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to enhanced synaptic transmission or inhibition depending on the receptor subtype targeted.
  • Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a crucial mechanism that contributes to the anticancer effects observed.

Case Studies and Research Findings

StudyFindings
Demonstrated significant anticancer activity with IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines.
Reported promising anticonvulsant activity in animal models with potential mechanisms involving GABA receptor modulation.
Showed antimicrobial efficacy against multiple bacterial strains with MIC values comparable to established antibiotics.

Properties

IUPAC Name

ethyl 2-oxo-3H-benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)11-9(12)13/h3-6H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMOPJCGTDGQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307649
Record name Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41120-23-4
Record name 41120-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 11.0 g (39.5 mmol) of diethyl 2-oxobenzimidazole-1,3-dicarboxylate (III), 5.30 g (39.5 mmol) of 2-hydroxybenzimidazole and 6.55 g (47.4 mmol) of potassium carbonate in acetonitrile (200 ml) was heated under reflux with vigorous stirring for 2 h. Most of the solvent was then removed in vacuo, and the residue was mixed with 150 ml of 1N hydrochloric acid. The solid residue was filtered, washed with water, dried in vacuo and recrystallized from toluene.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
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